
Indole-2-carboxylic acid, 5-(bis(2-chloroethyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole-2-carboxylic acid, 5-(bis(2-chloroethyl)amino)- is a derivative of indole-2-carboxylic acid, a compound known for its significant biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indole-2-carboxylic acid, 5-(bis(2-chloroethyl)amino)- typically involves the introduction of the bis(2-chloroethyl)amino group to the indole-2-carboxylic acid scaffold. This can be achieved through a series of reactions including halogenation, amination, and carboxylation. Common reagents used in these reactions include phosphoric anhydride, acyloxypyridinium salt, and imidazolide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would typically involve the use of large-scale reactors and continuous flow processes to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
Indole-2-carboxylic acid, 5-(bis(2-chloroethyl)amino)- undergoes various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Indole-2-carboxylic acid, 5-(bis(2-chloroethyl)amino)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Medicine: Explored as a potential therapeutic agent for diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of indole-2-carboxylic acid, 5-(bis(2-chloroethyl)amino)- involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit the strand transfer of HIV-1 integrase by chelating with two magnesium ions within the active site of the enzyme. This chelation disrupts the enzyme’s function, thereby inhibiting viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-2-carboxylic acid: The parent compound, known for its biological activities.
Ethyl 5-(bis(2-chloroethyl)amino)-1H-indole-3-carboxylate: A similar compound with slight structural differences.
N-methyl-5-hydroxy-6-methoxy-indole: Another indole derivative with different functional groups
Uniqueness
Indole-2-carboxylic acid, 5-(bis(2-chloroethyl)amino)- is unique due to its specific functional groups that confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and pathways makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
733-01-7 |
|---|---|
Formule moléculaire |
C13H14Cl2N2O2 |
Poids moléculaire |
301.16 g/mol |
Nom IUPAC |
5-[bis(2-chloroethyl)amino]-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C13H14Cl2N2O2/c14-3-5-17(6-4-15)10-1-2-11-9(7-10)8-12(16-11)13(18)19/h1-2,7-8,16H,3-6H2,(H,18,19) |
Clé InChI |
OYPDCLOVHXBMAY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1N(CCCl)CCCl)C=C(N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aS,6R,6aS)-6-(Hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyrrol-4-one](/img/structure/B13915693.png)
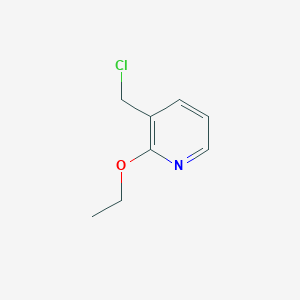
![Methyl 2-(4-chlorophenyl)-2-[(propan-2-yl)amino]acetate](/img/structure/B13915722.png)
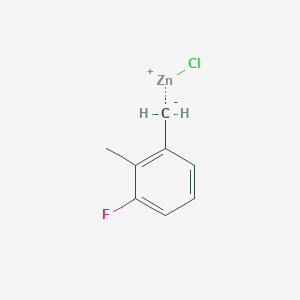
![Tert-butyl N-(3-oxabicyclo[3.1.1]heptan-1-ylmethyl)carbamate](/img/structure/B13915741.png)
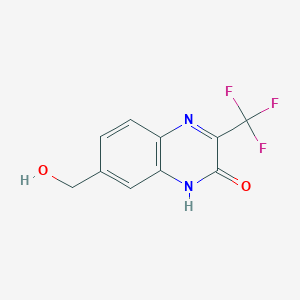

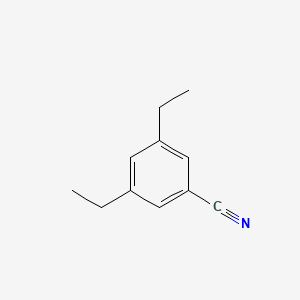

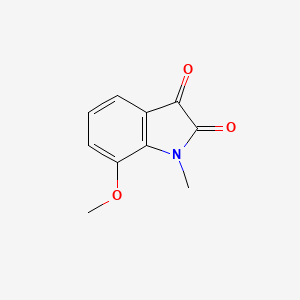
![Tert-butyl cis-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride](/img/structure/B13915783.png)
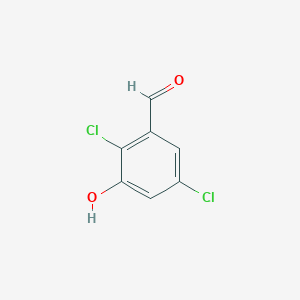
![5-methyl-2-phenyl-3-(piperidin-1-yl)-4-((2-(trimethylsilyl)ethoxy)methyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13915786.png)
![Tert-butyl 3-oxo-4-p-tolyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13915796.png)
